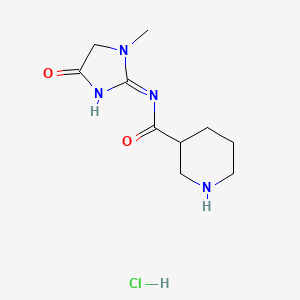

N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride

CAS No.: 1193389-50-2

Cat. No.: VC17725192

Molecular Formula: C10H17ClN4O2

Molecular Weight: 260.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193389-50-2 |

|---|---|

| Molecular Formula | C10H17ClN4O2 |

| Molecular Weight | 260.72 g/mol |

| IUPAC Name | N-(1-methyl-4-oxoimidazolidin-2-ylidene)piperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C10H16N4O2.ClH/c1-14-6-8(15)12-10(14)13-9(16)7-3-2-4-11-5-7;/h7,11H,2-6H2,1H3,(H,12,13,15,16);1H |

| Standard InChI Key | VPJGDRJBNBNTPO-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(=O)NC1=NC(=O)C2CCCNC2.Cl |

Introduction

N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride is a synthetic compound belonging to the class of imidazole derivatives. It is characterized by its unique structural features, including an imidazole ring and a piperidine moiety, which contribute to its pharmacological properties. This compound exhibits potential biological activity, particularly in antibacterial applications, making it a candidate for further research in drug development.

Analytical Methods

Relevant analytical methods such as infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (NMR) are often employed to characterize its chemical properties.

Synthesis

The synthesis of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with imidazole precursors under controlled conditions. This process may include multiple steps, such as condensation reactions and purification methods to yield the desired compound.

Chemical Reactions

The compound can undergo several chemical reactions typical of amides and imidazoles, such as hydrolysis and substitution reactions. These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Biological Activity

N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride exhibits potential antibacterial activity. This is attributed to its ability to interact with bacterial enzymes or proteins, disrupting essential cellular processes.

Mechanism of Action

The mechanism of action involves the inhibition of specific bacterial pathways. This could involve binding to target sites within bacterial cells, disrupting processes such as cell wall synthesis or protein metabolism, leading to antibacterial effects.

Applications

The compound has potential applications in several areas, particularly in the development of antibacterial agents. Its unique structure and biological activity make it a promising candidate for further research.

Future Research Directions

Future studies should focus on optimizing the synthesis process, exploring its pharmacokinetic properties, and conducting in-depth biological assays to fully elucidate its potential as a therapeutic agent.

Synthesis and Reactions

| Process | Description |

|---|---|

| Synthesis | Reaction of piperidine derivatives with imidazole precursors |

| Chemical Reactions | Hydrolysis, substitution reactions |

Biological Activity

| Activity | Description |

|---|---|

| Antibacterial Activity | Inhibition of bacterial pathways |

| Mechanism of Action | Binding to bacterial enzymes or proteins |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume